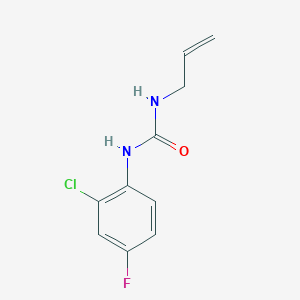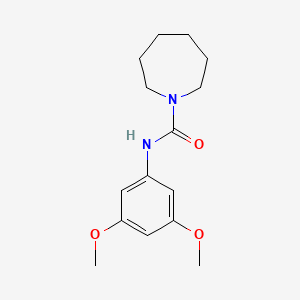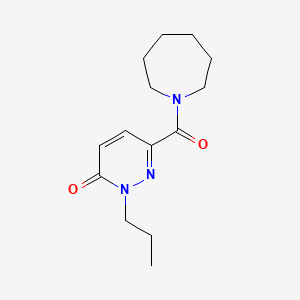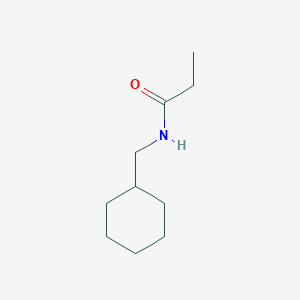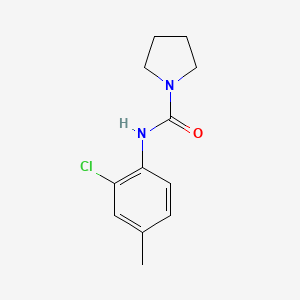![molecular formula C13H19ClN2O3S B7512448 N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide, also known as N-(2-chloro-6-methylphenyl)-2-(4-morpholinyl)ethyl-N-methyl-2-[(sulfonamido) methyl]acetamide, is a chemical compound that has recently gained attention in scientific research. This compound is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is a molecular chaperone that plays an important role in the folding and stabilization of many proteins involved in cancer development and progression.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide involves the binding of the compound to the ATP-binding pocket of Hsp90. This binding prevents the conformational changes that are necessary for the stabilization of many oncogenic proteins, leading to their degradation by the proteasome. This degradation results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In vivo studies have shown that N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide can inhibit tumor growth in mouse models of breast and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide in lab experiments is its potency and selectivity for Hsp90 inhibition. This compound has been shown to be more potent than other Hsp90 inhibitors, such as geldanamycin and its derivatives. Another advantage is its low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation is its poor solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide. One direction is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another direction is the investigation of the combination of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide with other anticancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the use of this compound in combination with immunotherapy is another promising direction for future research. Finally, the identification of biomarkers that can predict the response to N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide treatment is another important area of research.
Métodos De Síntesis
The synthesis method of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide involves several steps. The first step is the reaction of 2-chloro-6-methylphenyl isocyanate with N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamidemethyl-2-(sulfonamido)methylacetamide in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine in the presence of a catalyst to yield the final product, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide. The purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide has been extensively studied for its potential use as an anticancer agent. As mentioned earlier, this compound inhibits Hsp90, a protein that is overexpressed in many types of cancer cells and is involved in the stabilization of many oncogenic proteins. By inhibiting Hsp90, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide can induce the degradation of these oncogenic proteins and thus inhibit cancer cell growth and survival.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-20(17,18)15-10-13(16-6-8-19-9-7-16)11-4-2-3-5-12(11)14/h2-5,13,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCFPQJEGAPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

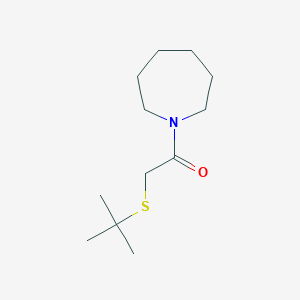
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

